Withaphysalin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

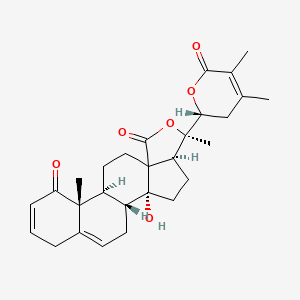

(1R,2R,5S,6R,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDCTQHRVNTDTI-OZKLRMFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4(C3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C(=O)O2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972910 | |

| Record name | 14-Hydroxy-18,20:22,26-diepoxyergosta-2,5,24-triene-1,18,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57423-72-0 | |

| Record name | Withaphysalin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057423720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Hydroxy-18,20:22,26-diepoxyergosta-2,5,24-triene-1,18,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Withaphysalin A: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring C28-steroidal lactone of the withanolide class, has garnered significant scientific interest due to its potent anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities with a focus on its modulation of key signaling pathways. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the signaling pathways affected by this compound, generated using the DOT language for clarity and reproducibility.

Discovery of this compound

This compound is a member of the withanolide family, a group of naturally occurring steroids primarily found in plants of the Solanaceae family. While the precise first isolation and characterization of this compound is not definitively documented in a single seminal paper, its presence as a known compound is referenced in numerous phytochemical studies of the Physalis genus. One of the earliest related discoveries was the isolation of Withaphysalin C from Physalis minima in 1976. Subsequent phytochemical investigations of Physalis species, particularly Physalis minima and Physalis angulata, have repeatedly identified this compound as a significant constituent. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR and mass spectrometry.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the genus Physalis, commonly known as groundcherries. The primary botanical sources include:

-

Physalis minima : This plant, also known as the pygmy groundcherry or sunberry, is a significant source of this compound.[1] It has been traditionally used in folk medicine for treating inflammatory conditions.[1]

-

Physalis angulata : Commonly referred to as cutleaf groundcherry, this species is another major source of this compound and other withanolides.[2]

-

Physalis alkekengi : Known as the Chinese lantern, this plant also contains this compound, among other physalins and withanolides.[3]

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. For instance, in a study on Physalis alkekengi, the content of withaphysalins, including this compound, was found to differ in the calyxes and berries.[3]

Experimental Protocols

Isolation and Purification of this compound from Physalis angulata

The following protocol is a synthesized methodology based on common practices for the isolation of withanolides from Physalis species.

3.1.1. Plant Material and Extraction

-

Collection and Preparation : Collect the whole plant of Physalis angulata. The plant material should be air-dried in the shade and then coarsely powdered.

-

Extraction : Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 3 x 5 L) at room temperature for 72 hours. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3.1.2. Fractionation

-

Solvent Partitioning : Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The chloroform and ethyl acetate fractions are typically enriched with withanolides.

-

Column Chromatography (Silica Gel) : Subject the chloroform/ethyl acetate fraction to column chromatography on silica (B1680970) gel (100-200 mesh). Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol (B129727).

-

Fraction Collection and Analysis : Collect fractions of a defined volume (e.g., 200 mL) and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

3.1.3. Purification

-

Sephadex LH-20 Chromatography : Pool the fractions containing this compound (as identified by TLC comparison with a standard) and subject them to further purification on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed by the following spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and cytotoxic effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators in various in vitro and in vivo models.[1]

4.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound exerts its anti-inflammatory effect by interfering with this pathway. It has been demonstrated to suppress the nuclear translocation of the NF-κB p65 subunit.[1]

Caption: this compound inhibits the NF-κB signaling pathway.

4.1.2. Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cell proliferation. This compound has been shown to suppress the phosphorylation of STAT3, thereby inhibiting its activation and subsequent downstream signaling.[1]

Caption: this compound inhibits the STAT3 signaling pathway.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This activity is often attributed to its ability to induce apoptosis and inhibit cell cycle progression.

Quantitative Data

The biological activities of this compound have been quantified in numerous studies. The following tables summarize some of the reported IC50 values.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | NO Production Inhibition | RAW 264.7 | 17.41 ± 1.04 | [4] |

| Withaphysalin-type compounds | NF-κB Inhibition | THP1-Dual | 3.01–13.39 | [5][6] |

| Withaminimins G, H, K | NO Production Inhibition | RAW 264.7 | 17.41 - 36.33 | [4] |

Table 2: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Withaphysalin-type compounds | A549 | Lung Adenocarcinoma | 40.01 - 82.17 | |

| Withaphysalin-type compounds | SMMC-7721 | Hepatic Carcinoma | 40.01 - 82.17 | |

| Withaphysalin-type compounds | MCF-7 | Breast Cancer | 40.01 - 82.17 | |

| Physaminilides | A375 | Human Melanoma | 1.2 - 9.4 |

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and cytotoxic activities. Its ability to modulate key signaling pathways such as NF-κB and STAT3 makes it a valuable lead compound for the development of novel therapeutics. The primary natural sources, Physalis minima and Physalis angulata, are readily available, and established protocols for its isolation and purification will facilitate further research into its pharmacological potential. The quantitative data presented in this guide provide a solid foundation for comparative studies and highlight the potency of this withanolide. Further investigations into the precise molecular targets and mechanisms of action of this compound are warranted to fully exploit its therapeutic promise.

References

- 1. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Withanolides from the Whole Herb of Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Withaphysalin A biosynthesis pathway in plants

An In-depth Technical Guide to the Withaphysalin A Biosynthesis Pathway

Executive Summary

Withaphysalins, a class of withanolides found in plants of the Solanaceae family, exhibit significant therapeutic potential. This compound, a prominent member of this class, has garnered interest for its anti-inflammatory and cytotoxic activities. Understanding its biosynthetic pathway is critical for ensuring a sustainable supply through metabolic engineering and for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. It consolidates available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual diagrams of the core biochemical route and associated research workflows.

The Core Biosynthetic Pathway: From Sterols to this compound

The biosynthesis of this compound is a multi-step process that originates from the universal phytosterol pathway. Like other withanolides, it is believed to be synthesized from precursors generated by the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1] The pathway diverges from primary sterol metabolism at the level of 24-methylenecholesterol (B1664013).[1][2] The subsequent steps involve a series of oxidative reactions, including hydroxylations, epoxidations, and lactone ring formation, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes.[1][3]

The proposed pathway can be broadly divided into three stages:

-

Formation of the Phytosterol Precursor: Synthesis of cycloartenol (B190886) from squalene (B77637), a common step in plant sterol biosynthesis.

-

Construction of the Withanolide Scaffold: A series of modifications to the sterol backbone to create the characteristic C28 ergostane-type structure with a lactone side chain.

-

Tailoring Steps to this compound: Specific hydroxylations and rearrangements that convert a general withanolide intermediate into this compound.

Withaphysalins are considered important intermediates in the biosynthesis of physalins, a related class of modified steroidal lactones. The conversion from withanolides to withaphysalins involves key hydroxylation and lactonization steps.

Caption: Proposed biosynthetic pathway for this compound from FPP.

Key Enzymes and Gene Clusters

Several key enzyme families are implicated in withanolide and, by extension, this compound biosynthesis. Recent advances in genomics and transcriptomics of plants like Withania somnifera have led to the identification of biosynthetic gene clusters that orchestrate the production of these complex molecules.

Key Enzyme Families:

-

Cytochrome P450s (CYP450s): This superfamily of enzymes is crucial for catalyzing a wide array of oxidative reactions, including hydroxylations, epoxidations, and dealkylations, which are fundamental for building the complex withanolide structure. Specific CYPs like CYP87G1, CYP749B2, CYP88C7, and CYP88C10 have been identified as core enzymes in forming the withanolide scaffold.

-

Short-Chain Dehydrogenases/Reductases (SDRs): An SDR, designated SDH2, works in conjunction with CYP450s to facilitate the formation of the lactone ring, a defining feature of withanolides.

-

Sulfotransferases (SULTs): The discovery of a sulfotransferase (SULF1) as a core pathway enzyme was unexpected, challenging the conventional view of SULTs as mere tailoring enzymes. It plays a role in generating the characteristic A-ring structure of withanolides.

-

Glycosyltransferases (GTs): While this compound itself is an aglycone, GTs are vital in the broader withanolide pathway for producing glycosylated forms (withanosides). These enzymes transfer sugar moieties to the withanolide scaffold, altering their solubility and bioactivity.

The genes for these enzymes are often found co-located in biosynthetic gene clusters, allowing for coordinated regulation and efficient metabolic channeling.

| Enzyme/Gene | Abbreviation | Function in Pathway | Source Organism(s) | Citations |

| Squalene Synthase | SQS | Converts Farnesyl Pyrophosphate (FPP) to squalene. | Withania somnifera | |

| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | Withania somnifera | |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol. | Withania somnifera | |

| Sterol Δ24-Isomerase | 24ISO | Converts 24-methylenecholesterol to 24-methyldesmosterol, a key committed step. | Withania somnifera, Physalis sp. | |

| Cytochrome P450 87G1 | CYP87G1 | Involved in the formation of the lactone ring on the sterol side chain. | Withania somnifera | |

| Cytochrome P450 749B2 | CYP749B2 | Works with CYP87G1 and SDH2 in lactone ring formation. | Withania somnifera | |

| Short-Chain Dehydrogenase 2 | SDH2 | Essential for efficient lactone ring formation. | Withania somnifera | |

| Cytochrome P450 88C7 | CYP88C7 | Generates the characteristic A-ring structure of withanolides. | Withania somnifera | |

| Cytochrome P450 88C10 | CYP88C10 | Works with CYP88C7 and SULF1 in A-ring modification. | Withania somnifera | |

| Sulfotransferase 1 | SULF1 | Core enzyme involved in generating the A-ring structure. | Withania somnifera |

Quantitative Data on Withanolide Production

Quantitative data for the specific biosynthesis of this compound is scarce in the literature. However, studies on enhancing the production of total withanolides in cell cultures of Withania somnifera provide valuable insights into the pathway's capacity and response to external stimuli. Elicitors and precursor feeding can significantly boost the yield of withanolides.

Table: Enhanced Withanolide Production in W. somnifera Bioreactor Cultures Data represents the maximum yield (mg) of various withanolides on day 28 of culture following combined treatment with chitosan (B1678972) (100 mg/l) and squalene (6 mM).

| Withanolide/Withanoside | Yield (mg) |

| Withanolide A | 7606.75 |

| Withanolide B | 4826.05 |

| Withaferin A | 3732.81 |

| Withanone | 6538.65 |

| 12-Deoxywithanstramonolide | 3176.63 |

| Withanoside IV | 2623.21 |

| Withanoside V | 2861.18 |

These results demonstrate that the flux through the pathway can be substantially increased by providing key precursors like squalene and stimulating defense-related pathways with elicitors like chitosan.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for two key experimental strategies: Virus-Induced Gene Silencing (VIGS) and Heterologous Expression with in vitro assays.

Experimental Workflow Overview

The process of identifying and characterizing genes in a biosynthetic pathway typically follows a structured workflow, from initial gene discovery to final functional validation.

Caption: Workflow for biosynthetic gene discovery and characterization.

Protocol: Virus-Induced Gene Silencing (VIGS) for Gene Function Analysis

VIGS is a powerful reverse genetics tool used to transiently silence target genes in plants, allowing researchers to observe the resulting phenotype, including changes in the metabolome.

Objective: To determine the role of a candidate gene in this compound biosynthesis in a plant like Physalis or Withania.

Materials:

-

Agrobacterium tumefaciens strain (e.g., GV3101).

-

Tobacco Rattle Virus (TRV)-based VIGS vectors: pTRV1 and pTRV2.

-

Target plant seedlings (4-6 weeks old).

-

LB medium, antibiotics (e.g., Kanamycin, Rifampicin).

-

Infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).

-

Liquid nitrogen, equipment for metabolite extraction and LC-MS analysis.

Methodology:

-

Vector Construction: Amplify a ~300 bp fragment of the target candidate gene using PCR. Clone this fragment into the pTRV2 vector to create pTRV2-TargetGene.

-

Agrobacterium Transformation: Transform the pTRV1 and pTRV2-TargetGene constructs into separate A. tumefaciens cultures.

-

Culture Preparation: Grow overnight cultures of Agrobacterium containing pTRV1, pTRV2-TargetGene, and an empty pTRV2 vector (as a control) in LB with appropriate antibiotics.

-

Infiltration: Centrifuge the bacterial cultures, resuspend the pellets in infiltration buffer to an OD₆₀₀ of ~1.5. Mix the pTRV1 culture with the pTRV2-TargetGene and pTRV2-empty vector cultures in a 1:1 ratio. Let the mixtures stand at room temperature for 3-4 hours.

-

Plant Infiltration: Infiltrate the Agrobacterium mixtures into the abaxial side of the leaves of the young target plants using a needleless syringe.

-

Incubation: Grow the infiltrated plants for 3-4 weeks under controlled conditions to allow for the spread of the virus and silencing of the target gene.

-

Sample Collection: Harvest leaf tissues from silenced plants (pTRV2-TargetGene) and control plants (pTRV2-empty). Immediately freeze in liquid nitrogen and store at -80°C.

-

Analysis:

-

Gene Silencing Confirmation: Extract RNA from a subset of samples and perform qRT-PCR to confirm the downregulation of the target gene transcript.

-

Metabolite Profiling: Extract metabolites from the remaining tissue and analyze via LC-MS or HPLC to quantify the levels of this compound and related intermediates. A significant decrease in this compound in silenced plants compared to controls indicates the gene's involvement in the pathway.

-

Protocol: Heterologous Expression and In Vitro Enzyme Assay

This method involves expressing a candidate plant enzyme in a microbial host (like yeast) and then testing its catalytic activity with putative substrates in a controlled environment.

Objective: To confirm the specific biochemical function of a candidate CYP450 enzyme.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11).

-

Full-length cDNA of the candidate CYP450 gene and a partner CPR (Cytochrome P450 Reductase) gene.

-

Yeast transformation reagents, appropriate selection media (SC-Ura).

-

Induction medium (SC-Ura with galactose instead of glucose).

-

Putative substrate (e.g., a precursor withanolide).

-

Microsome isolation buffer and assay buffer.

-

NADPH (cofactor).

-

Equipment for yeast culture, cell lysis, ultracentrifugation, and LC-MS analysis.

Methodology:

-

Vector Construction: Clone the full-length coding sequences of the candidate CYP450 and its partner CPR into the yeast expression vector.

-

Yeast Transformation: Co-transform the constructs into the S. cerevisiae strain. Select for successful transformants on appropriate dropout media.

-

Protein Expression: Grow a starter culture in selection media with glucose. Inoculate a larger volume of induction media (containing galactose) with the starter culture and grow for 24-48 hours to induce protein expression.

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Lyse the cells (e.g., using glass beads) in a buffer. Perform differential centrifugation, including an ultracentrifugation step (~100,000 x g), to pellet the microsomal fraction, which contains the expressed membrane-bound CYP450.

-

Enzyme Assay: Resuspend the microsomal pellet in an assay buffer. Set up the reaction mixture containing the microsomes, the putative substrate, and NADPH. Incubate at an optimal temperature (e.g., 28-30°C) for several hours. Include a control reaction with microsomes from yeast transformed with an empty vector.

-

Product Extraction and Analysis: Stop the reaction (e.g., by adding ethyl acetate). Extract the products with an organic solvent, evaporate the solvent, and resuspend the residue. Analyze the sample using LC-MS to identify the product formed. A new peak in the assay with the candidate enzyme, corresponding to the mass of the expected modified substrate, confirms the enzyme's function.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is gradually being uncovered through the functional characterization of genes from the broader withanolide pathway. The core pathway involves the diversion of phytosterol precursors into a complex series of oxidative modifications, primarily driven by CYP450s organized in gene clusters. While the key enzymes for forming the foundational withanolide scaffold are now known, the specific "tailoring" enzymes that catalyze the final steps to produce this compound remain to be definitively identified.

Future research should focus on:

-

Functional Characterization: Identifying the specific CYP450s, peroxygenases, or other enzymes responsible for the final hydroxylations and structural arrangements that define this compound.

-

Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to enable scalable, sustainable production and facilitate the synthesis of novel analogs.

-

Regulatory Networks: Uncovering the transcription factors and signaling pathways that regulate the expression of the this compound biosynthetic gene clusters in response to developmental and environmental cues.

References

physical and chemical properties of Withaphysalin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide isolated from plants of the Physalis genus, notably Physalis minima, has garnered significant scientific interest due to its potent anti-inflammatory and potential anticancer properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a summary of its known mechanisms of action. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound is a C28 steroidal lactone built upon an ergostane-type skeleton. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₄O₆ | [1][2] |

| Molecular Weight | 466.57 g/mol | [1][2] |

| CAS Number | 57423-72-0 | [2] |

| Appearance | - | - |

| Melting Point | - | - |

| Solubility | - | - |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the structural confirmation of this compound. The following tables summarize the reported chemical shifts (δ) in ppm.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) |

| H-2 | 6.00 | d, J = 9.5 |

| H-3 | 7.10 | dd, J = 9.5, 6.0 |

| H-4 | 6.24 | d, J = 6.0 |

| H-6 | 4.46 | - |

| - | 4.57 | - |

| - | 4.48 | - |

Note: This table is partially compiled from data available in the provided search results. A complete assignment would require access to the full spectral data from the cited literature.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ ppm) |

| C-4 | 116.9 |

| C-10 | 53.8 |

| C-18 | 103.1 |

| - | 204.3 (ketone) |

| - | 215.8 (ketone) |

| - | 178.8 (ester) |

| - | 164.1 (ester) |

Note: This table is partially compiled from data available in the provided search results. A complete assignment would require access to the full spectral data from the cited literature.

1.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3100 | O-H (phenolic hydroxyl) |

| 3034 | C-H (aromatic) |

| 2927, 2856 | C-H (methoxyl) |

| 1687, 1655 | C=O (conjugated carboxyl) |

Note: The IR data is based on general spectral regions for the identified functional groups and may vary slightly.

1.1.3. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of this compound.

Table 4: Mass Spectrometry Data of this compound

| Ion | m/z |

| [M+H]⁺ | 467.2434 (Calculated for C₂₈H₃₅O₆) |

Experimental Protocols

Isolation and Purification of this compound from Physalis minima

The following is a generalized protocol based on chromatographic methods mentioned in the literature. Specific details may vary between publications.

Caption: Isolation and purification workflow for this compound.

Methodology:

-

Extraction: The dried and powdered whole plants of Physalis minima are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone (B3395972) to yield several fractions.

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Biological Activity Assays

2.2.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cell lines.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2.2.2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

Methodology:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with different concentrations of this compound for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

2.2.3. Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Methodology:

-

Sample Collection: Collect cell culture supernatants after treatment with this compound and stimulation with LPS.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β). This typically involves coating a plate with a capture antibody, adding the sample, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

-

Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

2.2.4. Western Blot Analysis

Western blotting is used to analyze the protein expression levels and phosphorylation status of key signaling molecules.

Methodology:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-STAT3, STAT3, HO-1, and β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the NF-κB, STAT3, and HO-1 pathways.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation.

Caption: this compound inhibits the NF-κB signaling pathway.

Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2. This compound has been shown to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB.

Modulation of STAT3 and HO-1 Signaling Pathways

This compound also influences the STAT3 and HO-1 signaling pathways, which are involved in inflammation and cellular stress responses.

References

Withaphysalin A: A Comprehensive Literature Review and Analysis of Research Trends

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a naturally occurring C28 steroidal lactone belonging to the withanolide class, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Primarily isolated from plants of the Physalis genus, this compound has demonstrated promising anti-inflammatory, cytotoxic, and other therapeutic effects in a variety of preclinical studies. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, underlying mechanisms of action, and emerging research trends. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound possesses a complex chemical structure characterized by a seco-ergostane-type skeleton. Its systematic name is (1R,2R,5S,6R,9S,12S,13R)-6-((2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-15,18-diene-8,14-dione. A detailed structural elucidation has been accomplished through various spectroscopic techniques, including NMR and mass spectrometry.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, with its anti-inflammatory and cytotoxic properties being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it effectively reduces the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1].

The following table summarizes the reported anti-inflammatory activities of this compound and related compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | RAW264.7 | NO Production | Not specified | [2] |

| This compound | THP1-Dual | NF-κB Reporter | 3.01 - 13.39 | [1][3] |

| Physaminimin G | RAW264.7 | NO Production | 17.41 ± 1.04 | [4] |

| Physaminimin H | RAW264.7 | NO Production | 36.33 ± 1.95 | [4] |

| Physaminimin K | RAW264.7 | NO Production | 21.48 ± 1.67 | [4] |

| Withaminima A | RAW264.7 | NO Production | 3.91 - 18.46 | [5] |

| Withaminima B | RAW264.7 | NO Production | 3.91 - 18.46 | [5] |

| Withaminima C | RAW264.7 | NO Production | 3.91 - 18.46 | [5] |

| Withaminima D | RAW264.7 | NO Production | 3.91 - 18.46 | [5] |

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the induction of apoptosis and cell cycle arrest.

The following table summarizes the reported cytotoxic activities of this compound and related compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound related compounds | A549, K562 | Cytotoxicity | 1.9 - 4.3 | [5] |

| This compound related compounds | A375 | Cytotoxicity | 1.2 - 7.5 | [5] |

| Physagulide P | MG-63 | Cytotoxicity | 3.50 | [4] |

| Physagulide P | HepG-2 | Cytotoxicity | 4.22 | [4] |

| Physagulide P | MDA-MB-231 | Cytotoxicity | 15.74 | [4] |

| Withanolide E & 4β-hydroxywithanolide E | HepG2, SK-LU-1, MCF7 | Cytotoxicity | 0.051 - 0.86 (µg/mL) | [4] |

| Withaphysalin-type compound 7 | MCF-7 | Cytotoxicity | 3.51 | [4] |

| Withangulatin A derivative 10 | MDA-MB-231 | Cytotoxicity | 0.074 | [4][6] |

| Physalins V-IX related compounds | Various cancer cell lines | Cytotoxicity | 0.24 - 3.17 | [7] |

Mechanisms of Action: Key Signaling Pathways

The biological effects of this compound are mediated through its modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway. It achieves this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from initiating the transcription of pro-inflammatory genes.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and inflammation. This compound has been found to suppress the phosphorylation of STAT3, thereby inhibiting its activation and subsequent translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell growth and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, although its effects can be cell-type specific. In some contexts, it suppresses the phosphorylation of ERK, JNK, and p38, contributing to its anti-inflammatory and anti-cancer effects[2].

PI3K-Akt-mTOR Signaling Pathway

The PI3K-Akt-mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some withanolides have been shown to exert their anti-tumor effects by suppressing this pathway[5]. They can inhibit the phosphorylation of key proteins like Akt and mTOR, leading to the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound.

Extraction and Isolation of this compound

This compound is typically isolated from the dried whole plants of Physalis minima.

Protocol:

-

Extraction: The air-dried and powdered whole plants of Physalis minima are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then partitioned successively with ethyl acetate (B1210297) (EtOAc).

-

Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several fractions.

-

Further Purification: The fractions showing the presence of withanolides (as determined by TLC) are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound[2][8].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for 24-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculation: The cell viability is calculated as a percentage of the control (untreated cells).

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Cells)

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: RAW264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a separate 96-well plate.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Quantification: The concentration of nitrite (B80452) in the supernatant is determined from a sodium nitrite standard curve[1][5].

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment: RAW264.7 cells are cultured and treated with this compound and/or LPS as described in the nitric oxide assay.

-

Supernatant Collection: After the treatment period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Reading: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are calculated from a standard curve[7][9].

Western Blot Analysis

Western blotting is used to detect the expression and phosphorylation status of specific proteins in the signaling pathways modulated by this compound.

Protocol:

-

Cell Lysis: Cells are treated with this compound and/or appropriate stimuli, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-p65, p65, p-STAT3, STAT3, p-ERK, ERK, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Research Trends and Future Directions

The current body of research on this compound highlights its significant potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. Future research is likely to focus on several key areas:

-

In Vivo Efficacy and Safety: While in vitro studies have been promising, more extensive in vivo studies in animal models are needed to establish the efficacy, safety, and pharmacokinetic profile of this compound.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular targets and the intricate interplay between different signaling pathways will provide a more complete understanding of its mechanism of action.

-

Structural Optimization: Structure-activity relationship (SAR) studies can guide the chemical modification of the this compound scaffold to develop analogs with improved potency, selectivity, and drug-like properties.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or anti-inflammatory drugs could lead to more effective treatment strategies.

-

Clinical Translation: Ultimately, the goal is to translate the promising preclinical findings into clinical applications for the treatment of human diseases.

Conclusion

This compound is a fascinating natural product with a wide range of compelling biological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a strong candidate for further drug development. The information compiled in this technical guide provides a solid foundation for researchers to build upon, fostering continued exploration and potentially unlocking the full therapeutic potential of this remarkable molecule.

References

- 1. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of Withaphysalins from<i> Physalis minima</i> [jcpu.cpu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Withaphysalin A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory effects, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This compound exerts its effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This document serves as a resource for researchers seeking to understand and harness the therapeutic potential of this compound.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity is underpinned by its ability to interfere with key signaling cascades that orchestrate the inflammatory response. The primary targets identified are the NF-κB and MAPK pathways, which are central to the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This liberates the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit[1].

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising key kinases such as JNK, ERK, and p38, plays a crucial role in the production of inflammatory mediators. Upon activation by inflammatory stimuli, these kinases phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. Studies have indicated that this compound suppresses the activation of MAPKs in response to LPS stimulation[1].

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and the effects on pro-inflammatory mediators.

Table 1: IC₅₀ Values of this compound for Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages

| Study Reference | IC₅₀ (µM) | Cell Line |

| Li et al. (2017) | 18.46 ± 1.25 | RAW264.7 |

| Hu et al. (2022) | 9.73 - 23.26 (for various withaphysalins) | RAW264.7 |

Table 2: Effect of this compound on the Production of Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Mediator | Concentration of this compound (µM) | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | 10, 20, 40 | Dose-dependent reduction | Li et al. (2017) |

| Prostaglandin E₂ (PGE₂) | 10, 20, 40 | Dose-dependent reduction | Li et al. (2017) |

| TNF-α | 10, 20, 40 | Dose-dependent reduction | Li et al. (2017) |

| IL-6 | 10, 20, 40 | Dose-dependent reduction | Li et al. (2017) |

| IL-1β | 10, 20, 40 | Dose-dependent reduction | Li et al. (2017) |

| iNOS (protein) | 40 | Significant reduction | Li et al. (2017) |

| COX-2 (protein) | 40 | Significant reduction | Li et al. (2017) |

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the anti-inflammatory properties of this compound in vitro.

General Experimental Workflow

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

-

Griess Reagent: Prepare fresh Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Reaction: In a 96-well plate, add 100 µL of the collected supernatant to 100 µL of Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α, IL-6, and IL-1β.

-

Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Quantification: Calculate the cytokine concentrations based on the standard curve generated from the provided standards.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Cell Lysis: After the desired treatment and stimulation period, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Phospho-p65, p65, Phospho-IκBα, IκBα

-

Phospho-JNK, JNK, Phospho-ERK, ERK, Phospho-p38, p38

-

iNOS, COX-2

-

β-actin (as a loading control) (Note: Use antibody dilutions as recommended by the manufacturer).

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound in inflammatory diseases. Its multifaceted mechanism of action makes it an attractive lead compound for the development of novel anti-inflammatory agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Withaphysalin A by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A, a bioactive withanolide predominantly found in plants of the Physalis genus, particularly Physalis minima, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics.

This document provides a comprehensive guide to a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The methodologies outlined are based on established analytical principles for withanolides and related physalins, ensuring a robust and reliable approach for routine analysis.

Proposed HPLC Method for this compound Quantification

While a specific, formally validated HPLC-UV method for this compound was not found in the public literature at the time of this writing, the following method is proposed based on successful separation and quantification of structurally similar withanolides and physalins. It is recommended that this method be fully validated in your laboratory according to ICH guidelines before routine use.

Chromatographic Conditions

A summary of the proposed HPLC parameters is presented in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Recommended Condition |

| Stationary Phase | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) |

| Elution Mode | Gradient Elution |

| Gradient Program | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 230 nm |

Note: The gradient program is a starting point and may require optimization based on the specific column and HPLC system used.

Rationale for Parameter Selection

-

Stationary Phase: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to nonpolar compounds like withanolides.

-

Mobile Phase: A combination of water and acetonitrile with a formic acid modifier is a common mobile phase system for the analysis of natural products, providing good peak shape and resolution.

-

Elution Mode: A gradient elution is proposed to effectively separate this compound from other constituents in a complex plant extract, which may have a wide range of polarities.

-

Detection Wavelength: Based on the UV spectra of closely related physalins, a detection wavelength of 230 nm is recommended to achieve high sensitivity for the α,β-unsaturated ketone chromophore present in the withanolide structure.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Physalis minima Plant Material

-

Drying and Grinding: Dry the aerial parts of Physalis minima at 40-50°C to a constant weight and grind to a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue two more times with fresh methanol.

-

Pool the supernatants.

-

-

Filtration: Filter the pooled extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

For reliable and accurate results, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key validation parameters are summarized in Table 2.

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank (methanol), placebo (if applicable), and this compound standard. Compare the chromatograms to ensure no interfering peaks at the retention time of this compound. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | Inject the working standard solutions (at least 5 concentrations) in triplicate. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on the linearity study. |

| Accuracy | Perform recovery studies by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). | Percent recovery should be within 98-102%. |

| Precision | Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day. Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | The lowest concentration of analyte that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | The method should remain unaffected by small, deliberate variations in parameters. |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant material.

Caption: Workflow for this compound Quantification.

Method Validation Logic

The following diagram outlines the logical relationship between the different parameters of HPLC method validation.

Caption: HPLC Method Validation Parameters.

Conclusion

The proposed HPLC method provides a solid foundation for the reliable quantification of this compound. Adherence to the detailed protocols for sample preparation and method validation will ensure the generation of high-quality, reproducible data essential for research, development, and quality control applications. It is imperative to perform a full method validation in the end-user's laboratory to confirm the suitability of the method for its intended purpose.

Application Notes and Protocols: 1H and 13C NMR Spectral Data of Withaphysalin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaphysalin A, a naturally occurring withanolide isolated from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory properties. Understanding its chemical structure is paramount for structure-activity relationship studies and further drug development. This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a comprehensive experimental protocol for data acquisition, and an overview of its known anti-inflammatory signaling pathway.

1H and 13C NMR Spectral Data of this compound

The structural elucidation of this compound is critically dependent on the precise assignment of its proton (¹H) and carbon (¹³C) NMR chemical shifts. The following tables summarize the complete NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at room temperature.

Table 1: 1H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.12 | d | 10.0 |

| 3 | 6.85 | dd | 10.0, 6.0 |

| 4 | 6.11 | d | 6.0 |

| 6 | 4.90 | br s | |

| 7 | |||

| 8 | |||

| 9 | |||

| 10 | |||

| 11 | |||

| 12 | |||

| 13 | |||

| 14 | |||

| 15 | 4.48 | d | 4.0 |

| 16 | 3.77 | d | 4.0 |

| 17 | |||

| 18 | 1.45 | s | |

| 19 | 1.87 | s | |

| 20 | |||

| 21 | 1.04 | d | 7.0 |

| 22 | 4.56 | dt | 3.0, 12.0 |

| 23 | |||

| 24 | |||

| 25 | |||

| 26 | |||

| 27 | 1.93 | s | |

| 28 | 1.74 | s |

Table 2: 13C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 205.6 |

| 2 | 125.8 |

| 3 | 140.3 |

| 4 | 121.6 |

| 5 | 160.7 |

| 6 | 116.9 |

| 7 | |

| 8 | |

| 9 | |

| 10 | |

| 11 | |

| 12 | |

| 13 | |

| 14 | |

| 15 | |

| 16 | |

| 17 | |

| 18 | 15.7 |

| 19 | 19.8 |

| 20 | |

| 21 | 13.9 |

| 22 | |

| 23 | |

| 24 | 150.0 |

| 25 | |

| 26 | 166.0 |

| 27 | 12.4 |

| 28 | 19.1 |

Note: Some chemical shift values are not available in the provided search results. The presented data is based on typical values for withanolide-type compounds and specific values found for certain protons and carbons of this compound and closely related analogs.[1]

Experimental Protocols

Sample Preparation for NMR Analysis

-

Isolation and Purification: this compound is typically isolated from the whole plants of Physalis minima or other Physalis species. Standard chromatographic techniques such as column chromatography over silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC) are employed to obtain the pure compound.

-

Sample Preparation: For NMR analysis, approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

1D NMR Spectra:

-

¹H NMR: Proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Carbon spectra, often proton-decoupled, are acquired to determine the chemical shifts of the carbon atoms.

-

-

2D NMR Spectra: A suite of 2D NMR experiments is essential for the complete and unambiguous assignment of the ¹H and ¹³C signals.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for elucidating the stereochemistry of the molecule.

-

Signaling Pathway and Mechanism of Action

This compound exhibits its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to:

-

Inhibit Pro-inflammatory Mediators: Significantly suppress the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2][3]

-

Downregulate Pro-inflammatory Enzymes: Reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[2]

-

Modulate Key Transcription Factors:

-

NF-κB Pathway: Suppress the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2] It also suppresses the broader IκB/NF-κB signaling pathway.[3][4]

-

STAT3 Pathway: Inhibit the phosphorylation of STAT3, another key transcription factor involved in inflammatory processes.[2]

-

AP-1 Pathway: Suppress the JNK/AP-1 inflammatory signaling pathway.[3][4]

-

-

Upregulate Anti-inflammatory Proteins: Increase the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2]

Below is a diagram illustrating the experimental workflow for NMR-based structural elucidation and a diagram of the anti-inflammatory signaling pathway of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Withaphysalin A Mechanism of Action in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Withaphysalin A, a natural withanolide compound isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory properties.[1][2] It belongs to a class of C28-steroidal lactones known for a wide range of biological activities.[3] This document outlines the key mechanisms through which this compound exerts its anti-inflammatory effects, provides quantitative data from relevant studies, and details standardized protocols for its investigation in a research setting. The primary mode of action involves the suppression of pro-inflammatory mediators and the modulation of critical signaling pathways, including NF-κB, MAPK, and STAT3.[1][2]

Mechanism of Action

This compound mitigates the inflammatory response primarily by inhibiting the production of key inflammatory mediators in immune cells such as macrophages.[1][2] Upon stimulation by agents like lipopolysaccharide (LPS), macrophages typically produce nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][4] this compound significantly curtails the production of these molecules.[1][2]

The underlying mechanism for this inhibition involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively, at both the mRNA and protein levels.[1][2] This regulation is achieved through the modulation of several key intracellular signaling cascades.

Key Signaling Pathways Modulated by this compound:

-

NF-κB Pathway: this compound suppresses the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[5] It achieves this by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1][2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial target. This compound has been shown to specifically suppress the activation of MAPKs, playing a role in its anti-inflammatory effects.[1][2]

-

STAT3 Pathway: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in the expression of various inflammatory mediators.[1][2]

-

HO-1 Upregulation: In addition to its inhibitory effects, this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[1][2]

Data Presentation

The anti-inflammatory activity of this compound and related compounds has been quantified in several studies. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibitory Concentration (IC50) of Withaphysalins on NF-κB Activity

| Compound | IC50 (μM) on NF-κB Activity in LPS-stimulated THP1-Dual cells | Reference |

| Withaphysalin (Compound 2) | 3.01 | [6][7] |

| Withaphysalin (Compound 5) | 13.39 | [6][7] |

| Withaphysalin (Compound 6) | 9.08 | [6][7] |

| Withaphysalin (Compound 9) | 10.36 | [6][7] |

| Withaphysalin (Compound 10) | 3.82 | [6][7] |

| Withaphysalin (Compound 11) | 6.44 | [6][7] |

| Withaphysalin (Compound 20) | 12.37 | [6][7] |

Note: The specific structures for compounds 2, 5, 6, 9, 10, 11, and 20 are detailed in the cited literature.

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of this compound within key inflammatory signaling pathways.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound suppresses the MAPK/JNK signaling pathway.

Caption: this compound inhibits the phosphorylation of STAT3.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO/cytokine, 6-well for protein/RNA) and allow them to adhere for 24 hours.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. b. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine analysis, shorter times for signaling pathway analysis). c. Include a vehicle control group (e.g., DMSO) and an LPS-only group.

Protocol 2: Cell Viability Assay (MTT Assay)

-